Fmoc-R-2-aminoheptanoic acid
Overview
Description
Fmoc-R-2-aminoheptanoic acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification is commonly used in peptide synthesis due to the Fmoc group’s ability to protect the amine group during chemical reactions.
Scientific Research Applications
Fmoc-R-2-aminoheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of Fmoc-R-2-aminoheptanoic acid, also known as ®-2-(Fmoc-amino)heptanoic acid, is the amine group of amino acids and peptides . The Fmoc group acts as a protecting group for these amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the coupling reaction of an activated Fmoc-amino acid to the resin . This protection allows for the successful formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity and aromaticity of amino acids and peptides, which can influence their bioavailability .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine group during synthesis, the Fmoc group allows for the formation of peptide bonds without interference from side reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is removed under basic conditions . Additionally, the stability of Fmoc-amino acids can be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
The role of Fmoc-R-2-aminoheptanoic acid in biochemical reactions is primarily as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is part of the mechanism of Fmoc protection of the amine group .
Cellular Effects
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Molecular Mechanism
The molecular mechanism of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-R-2-aminoheptanoic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of organic bases such as diisopropylethylamine (DIPEA) to deprotonate the amine group, facilitating the nucleophilic attack on the Fmoc reagent .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and amino acid derivatives. The Fmoc group is introduced and removed using specific reagents and conditions, such as piperidine in N,N-dimethylformamide (DMF) for deprotection .
Chemical Reactions Analysis
Types of Reactions
Fmoc-R-2-aminoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under specific conditions.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of organic bases like DIPEA.
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide, along with byproducts such as dibenzofulvene when the Fmoc group is removed .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Alanine: Similar in function but differs in the side chain structure.
Fmoc-Valine: Used in peptide synthesis with a different side chain.
Uniqueness
Fmoc-R-2-aminoheptanoic acid is unique due to its specific side chain, which can impart different properties to the peptides synthesized from it. This uniqueness can be leveraged in the design of peptides with specific functions or properties .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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